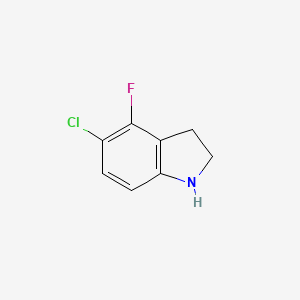
5-Chloro-4-fluoroindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-4-fluoroindolina es un compuesto orgánico heterocíclico con la fórmula molecular C8H7ClFN. Es un derivado de la indolina, que presenta tanto cloro como flúor como sustituyentes en el anillo aromático.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Uno de los métodos comunes para sintetizar 5-Cloro-4-fluoroindolina implica la reacción de 5-fluoroindolina-2,3-diona con varias anilinas bajo irradiación de microondas. Este método utiliza dicloruro de cobre dipiridina (CuPy2Cl2) como catalizador y etanol como disolvente. La reacción se lleva a cabo en un reactor de microondas a una potencia de 200 W y 60 °C, dando como resultado el producto deseado con rendimientos buenos a excelentes (64-92%) en un corto período de tiempo (9-15 minutos) .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para 5-Cloro-4-fluoroindolina no están ampliamente documentados, el uso de la síntesis asistida por microondas ofrece ventajas como tiempos de reacción más cortos, mayores rendimientos y procedimientos ecológicos, lo que la convierte en un enfoque prometedor para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: 5-Cloro-4-fluoroindolina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: La presencia de átomos de cloro y flúor la hace susceptible a reacciones de sustitución nucleófila.
Oxidación y reducción: El anillo de indolina puede oxidarse o reducirse en condiciones apropiadas.
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles.
Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean comúnmente.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleófila con una amina puede producir un derivado de indolina sustituido con amino.
Aplicaciones Científicas De Investigación
5-Cloro-4-fluoroindolina tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-4-fluoroindolina y sus derivados implica interacciones con varios objetivos moleculares y vías. La alta electronegatividad del átomo de flúor puede influir en la reactividad del compuesto y la afinidad de unión a los receptores biológicos. Esto puede resultar en una mayor actividad biológica, como un aumento de los efectos antimicrobianos o anticancerígenos .
Compuestos similares:
- 5-Fluoroindolina
- 4-Cloroindolina
- 5-Yodoindol
- 7-Cloroindol
Comparación: 5-Cloro-4-fluoroindolina es única debido a la presencia de ambos sustituyentes de cloro y flúor, que pueden influir significativamente en sus propiedades químicas y biológicas. En comparación con compuestos similares, puede exhibir diferentes patrones de reactividad y actividades biológicas, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo .
Comparación Con Compuestos Similares
- 5-Fluoroindoline
- 4-Chloroindoline
- 5-Iodoindole
- 7-Chloroindole
Comparison: 5-Chloro-4-fluoroindoline is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C8H7ClFN |
|---|---|
Peso molecular |
171.60 g/mol |
Nombre IUPAC |
5-chloro-4-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 |
Clave InChI |
OJZLWLVSSMMYJU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


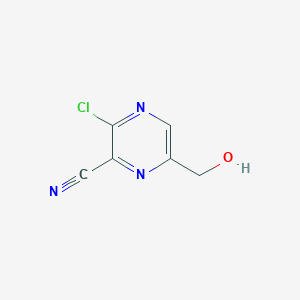

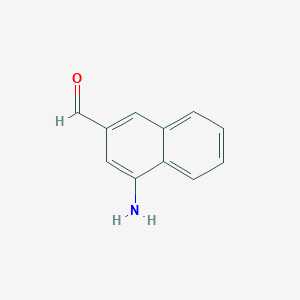


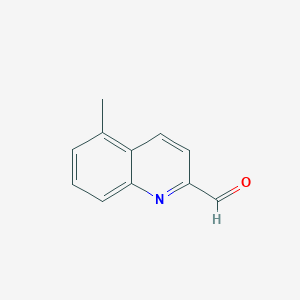

![(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B11914507.png)


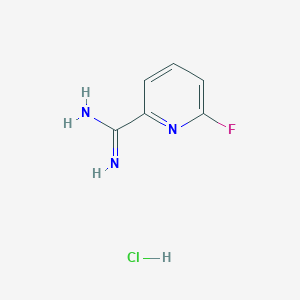
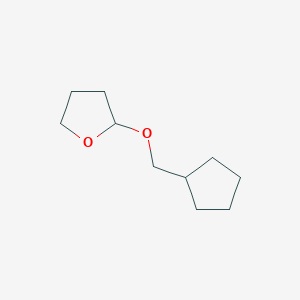
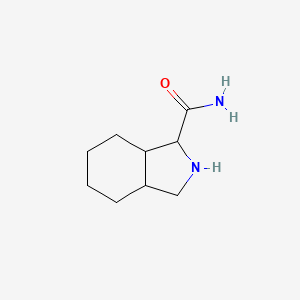
![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)
